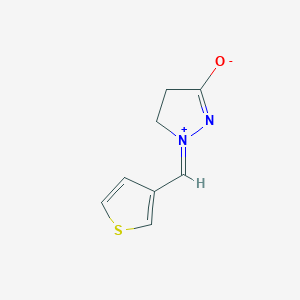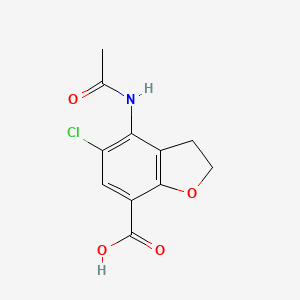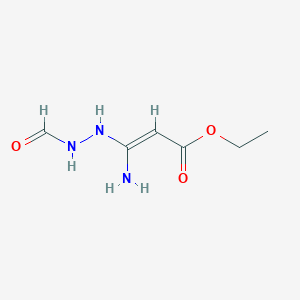![molecular formula C14H15NO B3128190 2-[(Z)-2-methoxy-2-phenylethenyl]-1-methylpyrrole CAS No. 338785-75-4](/img/structure/B3128190.png)
2-[(Z)-2-methoxy-2-phenylethenyl]-1-methylpyrrole
Descripción general
Descripción
2-[(Z)-2-methoxy-2-phenylethenyl]-1-methylpyrrole, also known as resveratrol, is a natural polyphenol compound found in various plants, including grapes, berries, and peanuts. It has gained attention in the scientific community due to its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties. In
Mecanismo De Acción
The mechanism of action of 2-[(Z)-2-methoxy-2-phenylethenyl]-1-methylpyrrole is complex and not fully understood. It has been shown to activate various pathways, including the sirtuin pathway, which is involved in regulating cellular metabolism and aging. Resveratrol has also been shown to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation.
Biochemical and Physiological Effects
Resveratrol has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and DNA damage. Resveratrol has also been shown to modulate the activity of various enzymes, including COX-2 and iNOS, which are involved in inflammation. Additionally, 2-[(Z)-2-methoxy-2-phenylethenyl]-1-methylpyrrole has been shown to improve cardiovascular health, regulate blood sugar levels, and enhance cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Resveratrol has several advantages for lab experiments. It is readily available and can be synthesized through various methods. Resveratrol is also relatively stable and can be stored for long periods. However, 2-[(Z)-2-methoxy-2-phenylethenyl]-1-methylpyrrole has some limitations for lab experiments. It has low bioavailability, meaning that it is poorly absorbed by the body. Resveratrol also has low solubility, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for 2-[(Z)-2-methoxy-2-phenylethenyl]-1-methylpyrrole research. One area of interest is the development of more efficient synthesis methods to improve 2-[(Z)-2-methoxy-2-phenylethenyl]-1-methylpyrrole's bioavailability and solubility. Additionally, more research is needed to fully understand the mechanism of action of 2-[(Z)-2-methoxy-2-phenylethenyl]-1-methylpyrrole and its potential health benefits. Future studies should also investigate the potential of 2-[(Z)-2-methoxy-2-phenylethenyl]-1-methylpyrrole in combination with other compounds for enhanced health benefits. Finally, more research is needed to determine the optimal dosage and duration of 2-[(Z)-2-methoxy-2-phenylethenyl]-1-methylpyrrole supplementation for maximum health benefits.
Conclusion
In conclusion, 2-[(Z)-2-methoxy-2-phenylethenyl]-1-methylpyrrole is a natural polyphenol compound with potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties. Resveratrol can be synthesized through various methods and has been extensively studied for its potential health benefits. Resveratrol has several advantages for lab experiments, including availability and stability, but also has some limitations, including low bioavailability and solubility. Future research should focus on improving 2-[(Z)-2-methoxy-2-phenylethenyl]-1-methylpyrrole's bioavailability and solubility, understanding its mechanism of action, and investigating its potential in combination with other compounds for enhanced health benefits.
Aplicaciones Científicas De Investigación
Resveratrol has been extensively studied for its potential health benefits. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Resveratrol has also been investigated for its potential to improve cardiovascular health, regulate blood sugar levels, and enhance cognitive function.
Propiedades
IUPAC Name |
2-[(Z)-2-methoxy-2-phenylethenyl]-1-methylpyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-15-10-6-9-13(15)11-14(16-2)12-7-4-3-5-8-12/h3-11H,1-2H3/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQYOWODBFYAMT-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=C(C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=C(/C2=CC=CC=C2)\OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Z)-2-methoxy-2-phenylethenyl]-1-methylpyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-ethyl-7-fluoro-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B3128108.png)

![Methyl 2-{[5-chloro-6-methyl-2-(2-pyridinyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B3128123.png)
![N-[(dimethylamino)methylene]-1-(2-pyrimidinyl)-4-piperidinecarboxamide](/img/structure/B3128131.png)

![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B3128166.png)
![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B3128173.png)
![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2,2-dimethylpropanamide](/img/structure/B3128177.png)
![3-(trifluoromethyl)-N-(2,4,7-trioxo-1H-pyrano[2,3-d]pyrimidin-6-yl)benzamide](/img/structure/B3128186.png)
![4-methyl-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3128197.png)


![2-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B3128217.png)